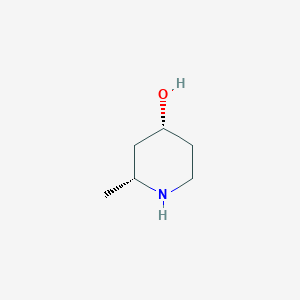

(2R,4R)-2-methylpiperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,4R)-2-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-4-6(8)2-3-7-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVHVLZINDRYQA-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901293774 | |

| Record name | 4-Piperidinol, 2-methyl-, (2R-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89451-59-2 | |

| Record name | 4-Piperidinol, 2-methyl-, (2R-cis)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89451-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinol, 2-methyl-, (2R-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Elucidation of (2R,4R)-2-methylpiperidin-4-ol

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

The precise structural determination of chiral molecules is a cornerstone of modern drug discovery and development. The piperidine scaffold, a privileged structure in medicinal chemistry, is present in numerous approved pharmaceuticals. Understanding the exact three-dimensional arrangement of substituents on this ring system is critical, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies required for the complete structural elucidation of a specific stereoisomer: (2R,4R)-2-methylpiperidin-4-ol.

This document deviates from a rigid template, instead offering a logical and practical workflow that mirrors the decision-making process of an experienced analytical scientist. We will delve into the causality behind experimental choices, ensuring that each step is not just a procedure to be followed, but a problem-solving tool to be understood.

Foundational Analysis: Confirming Connectivity and Molecular Formula

Before delving into the complexities of stereochemistry, the fundamental planar structure and molecular formula must be unequivocally confirmed. Mass spectrometry and foundational Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this initial phase.

Mass Spectrometry (MS)

Expertise & Experience: The choice of ionization technique is paramount. For a relatively small, polar molecule like 2-methylpiperidin-4-ol, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically yields a prominent protonated molecule [M+H]⁺, directly confirming the molecular weight.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg/mL) of the analyte in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis: Observe the mass-to-charge ratio (m/z) for the [M+H]⁺ ion. For C₆H₁₃NO, the expected exact mass is 116.1070 Da.

-

Fragmentation Analysis (MS/MS): Induce fragmentation of the parent ion to gain structural insights. Key fragmentation patterns for cyclic alcohols and amines include the loss of water (M-18) and alpha-cleavage adjacent to the nitrogen or oxygen.[1][2][3]

| Ion | Expected m/z | Interpretation |

| [M+H]⁺ | 116.1070 | Protonated molecule |

| [M+H - H₂O]⁺ | 98.0964 | Loss of water |

1D NMR Spectroscopy: ¹H and ¹³C NMR

Expertise & Experience: ¹H and ¹³C NMR are the workhorses for establishing the carbon-hydrogen framework. The chemical shifts, integration, and multiplicity of the signals provide a detailed picture of the molecule's connectivity. For piperidine rings, the chair conformation is the most stable, leading to distinct axial and equatorial proton environments.

Protocol: 1D NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

¹H NMR: Acquire a standard proton spectrum. Key regions to analyze are the aliphatic region for the piperidine ring protons and the methyl group.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will provide the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also highly recommended to differentiate between CH, CH₂, and CH₃ groups.

Expected Spectral Features for 2-methylpiperidin-4-ol:

-

¹H NMR: Signals corresponding to the methyl group (doublet), the H2 and H4 protons (multiplets), and the remaining piperidine ring protons. The chemical shifts and coupling constants will be highly dependent on the cis/trans stereochemistry.

-

¹³C NMR: Six distinct carbon signals are expected, corresponding to the methyl group, the four piperidine ring carbons, and the carbon bearing the hydroxyl group.

Unraveling the 3D Puzzle: Stereochemical Elucidation

With the planar structure confirmed, the critical task is to determine the relative and absolute stereochemistry at the C2 and C4 positions.

Relative Stereochemistry: Differentiating Cis and Trans Isomers with 2D NMR

Expertise & Experience: The key to distinguishing between the cis and trans diastereomers lies in the spatial relationships between the protons on the piperidine ring. The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are in close proximity (typically < 5 Å). A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is the definitive method for this purpose. For small molecules like 2-methylpiperidin-4-ol, ROESY can sometimes provide clearer results by avoiding potential zero-crossings in the NOE effect.[4]

In the chair conformation of the piperidine ring, the relative orientation of the methyl group at C2 and the hydroxyl group at C4 will dictate specific NOE correlations. For the target trans isomer, (2R,4R)-2-methylpiperidin-4-ol, both the methyl group and the hydroxyl group will preferentially occupy equatorial positions to minimize steric strain. In the cis isomer, one substituent would be axial and the other equatorial.

Key Diagnostic NOE Correlations:

-

Trans Isomer (Equatorial-Equatorial): In the (2R,4R) isomer, the axial proton at C2 (H2a) will show an NOE correlation to the axial protons at C4 (H4a) and C6 (H6a). The equatorial methyl group at C2 will show correlations to the equatorial protons at C3.

-

Cis Isomer (Axial-Equatorial or Equatorial-Axial): The NOE patterns will be distinctly different. For instance, if the methyl group is axial, it will show strong NOE correlations to the other axial protons on the same face of the ring.

Protocol: 2D NOESY/ROESY Experiment

-

Sample Preparation: Use the same sample prepared for 1D NMR. Ensure the sample is thoroughly degassed to remove dissolved oxygen, which can interfere with the NOE effect.

-

Instrumentation: A high-field NMR spectrometer (500 MHz or higher is preferable) equipped for 2D experiments.

-

Experiment Selection: Choose a phase-sensitive NOESY or ROESY pulse sequence.

-

Key Parameters:

-

Mixing Time (tₘ): This is a critical parameter. For small molecules, a longer mixing time (e.g., 500-800 ms) is typically required to build up sufficient NOE. A series of experiments with varying mixing times can be beneficial.

-

-

Data Processing and Analysis: Process the 2D data and carefully analyze the cross-peaks. Correlate the observed NOEs with the expected spatial proximities for the cis and trans isomers in their low-energy chair conformations.

Workflow for Structural Elucidation

Caption: Overall workflow for the structural elucidation of (2R,4R)-2-methylpiperidin-4-ol.

Absolute Stereochemistry: Vibrational Circular Dichroism (VCD)

Expertise & Experience: Once the relative stereochemistry is established as trans, the final step is to determine the absolute configuration, i.e., whether the molecule is the (2R,4R) or (2S,4S) enantiomer. While X-ray crystallography is the gold standard, obtaining suitable crystals can be challenging. Vibrational Circular Dichroism (VCD) has emerged as a powerful and reliable alternative for determining the absolute configuration of chiral molecules in solution.[5][6][7] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum is then compared to a theoretically calculated spectrum for one of the enantiomers. A match confirms the absolute configuration.[5][8]

Protocol: Vibrational Circular Dichroism (VCD) Analysis

-

Sample Preparation: A relatively concentrated solution (10-50 mg/mL) in a suitable deuterated solvent (e.g., CDCl₃) is required. The solvent should be transparent in the IR region of interest.

-

Experimental Spectrum Acquisition:

-

Acquire the VCD and IR spectra of the sample using a VCD spectrometer.

-

Acquire the spectra of the pure solvent for background subtraction.

-

-

Computational Spectrum Calculation:

-

Conformational Search: Perform a thorough conformational search for the (2R,4R) enantiomer using computational chemistry software (e.g., via density functional theory - DFT).

-

Geometry Optimization and Frequency Calculation: Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the low-energy conformers.

-

Boltzmann Averaging: Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

-

-

Comparison and Assignment:

-

Compare the experimental VCD spectrum with the calculated spectrum for the (2R,4R) enantiomer.

-

If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration is assigned as (2R,4R).

-

If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is assigned as (2S,4S).

-

Decision Tree for Stereochemical Analysis

Caption: Decision-making process for determining the stereochemistry of 2-methylpiperidin-4-ol.

Orthogonal Verification: Chiral Chromatography

Trustworthiness: A self-validating system relies on orthogonal methods to confirm results. Chiral High-Performance Liquid Chromatography (HPLC) serves as an excellent tool for this purpose. If an enantiomerically pure sample is available, its purity can be confirmed. If a racemic or diastereomeric mixture is the starting point, chiral HPLC can be used for separation and analysis.[9][10][11][12]

Protocol: Chiral HPLC Method Development

-

Column Selection: The choice of chiral stationary phase (CSP) is crucial. For piperidine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.

-

Mobile Phase Screening:

-

Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used.

-

Additives: For basic compounds like piperidines, the addition of a small amount of an amine (e.g., diethylamine or ethanolamine) to the mobile phase is often necessary to improve peak shape and resolution.

-

-

Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and temperature to maximize resolution.

-

Analysis: Inject the sample and monitor the elution of the stereoisomers. This can confirm the enantiomeric purity of the target compound or allow for the separation of different stereoisomers from a mixture.

Conclusion

The structural elucidation of a specific stereoisomer like (2R,4R)-2-methylpiperidin-4-ol is a systematic process that relies on the logical application of modern analytical techniques. By first establishing the fundamental connectivity with mass spectrometry and 1D NMR, and then dissecting the complex three-dimensional structure using 2D NOESY/ROESY for relative stereochemistry and VCD for absolute configuration, a complete and unambiguous structural assignment can be achieved. Each step in this workflow is designed to provide a piece of the puzzle, and the convergence of data from these orthogonal techniques provides the high level of confidence required in drug discovery and development. This guide serves as a framework for approaching such challenges, emphasizing the importance of understanding the "why" behind each experimental choice to navigate the complexities of stereochemical analysis with expertise and integrity.

References

-

Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010). American Laboratory. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. (2022). MDPI. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Lecture 12: The Nuclear Overhauser Effect. (2011). Harvard University. [Link]

-

Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. (2022). YouTube. [Link]

-

Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. (2023). PubMed Central. [Link]

-

Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. National Institutes of Health. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

-

The Nuclear Overhauser Effect. (2021). Conduct Science. [Link]

-

Fragmentation and Interpretation of Spectra. Michigan State University. [Link]

-

Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

-

13C and 1H NMR spectral studies of some piperidin-4-one oximes. King Fahd University of Petroleum & Minerals. [Link]

-

Empower your drug design & synthesis with vibrational circular dichroism (VCD). (2024). YouTube. [Link]

-

Conformation of piperidine and of derivatives with additional ring hetero atoms. ACS Publications. [Link]

-

HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

-

Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products. Royal Society of Chemistry. [Link]

-

ABSOLUTE CONFIGURATION BY VCD. BioTools. [Link]

-

(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine. PubChem. [Link]

-

HPLC manual (for chiral HPLC analysis). Hokkaido University. [Link]

-

1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Figshare. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Unexpected ring-opening of 2,3-dihydropyridines. SpringerLink. [Link]

-

Mass Spectrometry of Alcohols. Chemistry Steps. [Link]

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2024). MDPI. [Link]

-

1H and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

Sources

- 1. bgb-analytik.com [bgb-analytik.com]

- 2. whitman.edu [whitman.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ekwan.github.io [ekwan.github.io]

- 5. americanlaboratory.com [americanlaboratory.com]

- 6. schrodinger.com [schrodinger.com]

- 7. biotools.us [biotools.us]

- 8. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in the exact nuclear Overhauser effect 2018-2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

review of synthetic routes to chiral piperidines

An In-Depth Technical Guide to the Synthetic Routes of Chiral Piperidines for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, with its chiral derivatives being integral to a vast array of pharmaceuticals.[1][2][3] The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for biological activity, influencing potency, selectivity, and pharmacokinetic properties.[2][3][4] Consequently, the development of efficient and stereoselective synthetic routes to access enantioenriched piperidines is a paramount objective in drug discovery and development.[4][5] This technical guide provides a comprehensive overview of the core strategies for synthesizing chiral piperidines, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of key transformations, the rationale behind experimental design, and provide practical insights into the application of these methods.

The Strategic Importance of Chirality in Piperidine-Containing Drugs

The therapeutic efficacy of many drugs is intrinsically linked to their stereochemistry. In the context of piperidine-containing molecules, the introduction of one or more chiral centers can profoundly impact their interaction with biological targets, which are themselves chiral entities (e.g., enzymes, receptors).[2] This stereospecific recognition can lead to significant differences in the pharmacological profiles of enantiomers, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive, less active, or even contribute to undesirable side effects.[3] Therefore, the ability to selectively synthesize a single enantiomer of a chiral piperidine is not merely an academic exercise but a critical aspect of modern drug design and development, ensuring optimal therapeutic outcomes and patient safety.[2][4]

Core Synthetic Strategies for Accessing Chiral Piperidines

The synthesis of chiral piperidines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Asymmetric Hydrogenation of Pyridine Derivatives

The asymmetric hydrogenation of pyridines and their derivatives represents one of the most direct and atom-economical approaches to chiral piperidines.[1] This method typically involves the use of a chiral transition metal catalyst, most commonly based on rhodium, ruthenium, or iridium, to effect the enantioselective reduction of the aromatic pyridine ring.

A significant advancement in this area is the rhodium-catalyzed asymmetric reductive transamination of pyridinium salts.[4][6][7] This innovative one-pot process utilizes a chiral primary amine to introduce stereochemistry during the reduction, offering excellent diastereo- and enantioselectivities across a broad range of substrates.[6][7] This method circumvents some of the limitations of traditional asymmetric hydrogenation, such as the need for high hydrogen pressures and the difficulty in reducing certain substituted pyridines.[7]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Transamination

Objective: To synthesize a chiral piperidine from a pyridinium salt.

Materials:

-

Substituted pyridinium salt (1.0 equiv)

-

Chiral primary amine (e.g., (R)-1-phenylethylamine) (1.2 equiv)

-

[Rh(cod)Cl]₂ (0.5 mol%)

-

Suitable phosphine ligand (e.g., Josiphos family) (1.1 mol%)

-

Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source

-

Anhydrous solvent (e.g., toluene or THF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the pyridinium salt, chiral primary amine, rhodium precursor, and phosphine ligand.

-

Add the anhydrous solvent, followed by the formic acid/triethylamine mixture.

-

Stir the reaction mixture at the appropriate temperature (typically ranging from room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired chiral piperidine.

Diastereoselective Cyclization Strategies

Intramolecular cyclization reactions are a powerful tool for the construction of the piperidine ring with defined stereochemistry. These methods often rely on the use of a chiral starting material or a chiral auxiliary to control the stereochemical outcome of the ring-closing step. A variety of cyclization strategies have been developed, including those based on radical, nucleophilic, and pericyclic reactions.

A notable example is the diastereoselective synthesis of 2,4-disubstituted piperidines, which allows for the selective formation of either the cis or trans diastereomer by simply altering the order of the reaction sequence.[8] This level of control is highly valuable in the construction of compound libraries for drug discovery, where the exploration of diastereomeric space is often necessary to identify the optimal drug candidate.[8]

Caption: Chemo-enzymatic synthesis of chiral piperidines.

Catalytic Asymmetric Methods

Catalytic asymmetric synthesis is a cornerstone of modern organic chemistry, and numerous methods have been developed for the enantioselective synthesis of chiral piperidines. These approaches can be broadly classified into metal-catalyzed and organocatalyzed reactions.

Metal-Catalyzed Reactions: A wide range of transition metals, including rhodium, copper, nickel, and palladium, have been employed in the asymmetric synthesis of piperidines. [5][9][10][11]These metals, in conjunction with chiral ligands, can catalyze a variety of transformations, such as:

-

Asymmetric C-H Functionalization: This emerging strategy allows for the direct and stereoselective introduction of functional groups at C-H bonds, offering a highly efficient route to chiral piperidines from simple acyclic amines. [9]A notable example is the copper-catalyzed enantioselective radical-mediated δ-C-H cyanation. [9]* Asymmetric Allylic Alkylation: This method involves the enantioselective reaction of a nucleophile with an allylic substrate, often catalyzed by a palladium complex, to construct the piperidine ring.

-

Asymmetric Reductive Coupling: Nickel-catalyzed reductive cross-coupling reactions have been developed for the synthesis of chiral 3-substituted piperidines from 3-chloropiperidin-2-ones and aryl iodides. [11] Organocatalysis: Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to metal catalysis. Chiral organocatalysts, such as proline and its derivatives, can effectively promote a variety of enantioselective reactions for the synthesis of chiral piperidines, including Michael additions and Mannich reactions. [12]

Comparative Analysis of Synthetic Routes

The selection of an appropriate synthetic route for a given chiral piperidine target requires careful consideration of several factors. The following table provides a comparative overview of the major synthetic strategies discussed in this guide.

| Synthetic Strategy | Key Advantages | Key Limitations | Typical Applications |

| Asymmetric Hydrogenation | High atom economy, direct route from pyridines. [1] | Can require high pressures, substrate scope can be limited. [7] | Synthesis of a wide range of substituted piperidines. |

| Diastereoselective Cyclization | Excellent control over relative stereochemistry. [8] | May require multi-step sequences. | Synthesis of specific diastereomers of polysubstituted piperidines. [8][13] |

| Chiral Pool Synthesis | Readily available, enantiopure starting materials. [14] | Limited to the structural diversity of the chiral pool. | Synthesis of piperidines with stereocenters derived from natural products. |

| Biocatalysis/Chemo-enzymatic | High enantioselectivity, mild reaction conditions, environmentally friendly. [15] | Enzyme availability and stability can be a concern. | Synthesis of high-value chiral piperidines for pharmaceuticals. [15] |

| Catalytic Asymmetric Methods | Broad substrate scope, high enantioselectivities achievable. [5][9][11] | Catalyst cost and sensitivity, potential for metal contamination. | Modular synthesis of diverse chiral piperidine libraries. |

Future Perspectives

The field of chiral piperidine synthesis is continually evolving, driven by the persistent demand for new and improved therapeutic agents. Future research will likely focus on the development of more sustainable and efficient synthetic methods, including:

-

C-H Activation/Functionalization: The continued development of novel catalytic systems for the direct and stereoselective functionalization of C-H bonds will undoubtedly revolutionize the synthesis of chiral piperidines, offering unprecedented levels of efficiency and step economy.

-

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. The application of photoredox catalysis to the asymmetric synthesis of piperidines is a promising area for future exploration.

-

Continuous Flow Synthesis: The adoption of continuous flow technologies can offer significant advantages in terms of scalability, safety, and reproducibility for the synthesis of chiral piperidines, particularly in an industrial setting. [16]

Conclusion

Chiral piperidines are privileged scaffolds in medicinal chemistry, and the development of robust and stereoselective synthetic routes to these important molecules is of paramount importance. [4]This technical guide has provided an in-depth overview of the core strategies for accessing chiral piperidines, from established methods such as asymmetric hydrogenation and chiral pool synthesis to cutting-edge approaches like C-H functionalization and biocatalysis. A thorough understanding of these synthetic methodologies, coupled with a rational approach to experimental design, will empower researchers, scientists, and drug development professionals to navigate the complexities of chiral piperidine synthesis and accelerate the discovery of the next generation of life-saving medicines.

References

-

Zhang, Z., et al. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

-

Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6443. [Link]

-

YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]

-

Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14486–14493. [Link]

-

Ye, J., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3205–3209. [Link]

-

Thieme E-Books & E-Journals. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

-

Wang, Y., et al. (2015). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry, 13(36), 9474–9477. [Link]

-

Ye, J., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3205–3209. [Link]

-

DeKorver, K. A., et al. (2010). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 12(8), 1840–1843. [Link]

-

France, S. P., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(35), 16075–16083. [Link]

-

Li, W., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Angewandte Chemie International Edition, 63(30), e202406612. [Link]

-

Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Liu, D., et al. (2019). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications, 10(1), 3165. [Link]

-

Wang, Z., et al. (2025). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters. [Link]

-

Thomson, R. J., et al. (2011). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry, 76(8), 2733–2746. [Link]

-

The University of Liverpool Repository. (2025). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]

-

ResearchGate. (2023). Highly diastereoselective synthesis of piperidine-2- one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. [Link]

-

YouTube. (2025). A short Chiral Pool Synthesis - Insights in Advanced Organic Chemistry 26. [Link]

-

Sci-Hub. (2007). Asymmetric Synthesis of Chiral Piperazines. [Link]

-

Wang, Y., et al. (2019). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society, 141(42), 16997–17004. [Link]

-

Fu, G. C., et al. (2006). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 128(16), 5360–5361. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 7. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piperidine synthesis [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

- 13. Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Leveraging (2R,4R)-2-Methylpiperidin-4-ol in the Stereoselective Synthesis of Novel Anticonvulsant Agents

Introduction: The Significance of Chiral Piperidines in CNS Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast number of biologically active compounds, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with complex biological targets such as ion channels and receptors, which are often implicated in the pathophysiology of epilepsy.

The introduction of chirality into the piperidine ring further refines its utility, allowing for enhanced specificity and potency, while potentially reducing off-target effects and associated toxicity. Stereoisomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[2] Therefore, the stereocontrolled synthesis of chiral piperidine derivatives is a critical aspect of modern drug discovery. This guide focuses on the strategic use of a specific chiral building block, (2R,4R)-2-methylpiperidin-4-ol , as a versatile starting material for the synthesis of novel anticonvulsant agents. The defined stereochemistry at the C2 and C4 positions offers a rigid platform to explore structure-activity relationships (SAR) with high precision.

Part 1: Diastereoselective Synthesis of the Key Intermediate: (2R,4R)-2-Methylpiperidin-4-ol

A robust and stereocontrolled synthesis of the key starting material is paramount. A plausible and efficient route for the diastereoselective synthesis of 2-substituted-4-hydroxy piperidines has been reported, which can be adapted to produce the desired (2R,4R)-enantiomer.[3] This methodology provides a reliable foundation for obtaining the necessary chiral building block in high purity.

Synthetic Strategy Overview

The synthesis commences from a chiral β-enaminoester derived from (S)-(-)-2-phenylglycinol, which serves as a chiral auxiliary to direct the stereochemical outcome of the subsequent cyclization reaction. The key steps involve the formation of a zwitterionic bicyclic oxazolo intermediate, followed by stereoselective reduction and subsequent deprotection to yield the target piperidinol.

dot

Caption: Synthetic workflow for (2R,4R)-2-methylpiperidin-4-ol.

Experimental Protocol: Synthesis of (2R,4R)-2-Methylpiperidin-4-ol

Materials:

-

(S)-(-)-2-Phenylglycinol

-

Ethyl acetoacetate

-

Trimethylsulfonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Borane dimethyl sulfide complex (BH₃·DMS)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Palladium on carbon (10%)

-

Hydrogen gas

-

Hydrochloric acid

-

Anhydrous solvents (THF, Toluene, Methanol)

-

Standard laboratory glassware and purification apparatus (chromatography)

Procedure:

-

Synthesis of the Chiral β-Enaminoester:

-

In a round-bottom flask, dissolve (S)-(-)-2-phenylglycinol in anhydrous toluene.

-

Add ethyl acetoacetate and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture with a Dean-Stark trap to remove water.

-

Monitor the reaction by TLC until completion.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the chiral β-enaminoester.

-

-

Formation of the Zwitterionic Bicyclic Intermediate:

-

To a suspension of sodium hydride in anhydrous THF, add trimethylsulfonium iodide at 0 °C and stir for 30 minutes.

-

Add a solution of the chiral β-enaminoester in THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to obtain the zwitterionic bicyclic oxazolo intermediate.

-

-

Diastereoselective Reduction:

-

Dissolve the bicyclic intermediate in anhydrous THF and cool to 0 °C.

-

Add BH₃·DMS complex dropwise.

-

Allow the reaction to proceed at room temperature until the starting material is consumed.

-

Carefully quench the reaction with methanol, followed by 1M HCl.

-

Basify the aqueous layer with NaOH and extract with dichloromethane.

-

Dry, filter, and concentrate the organic layers. Purify by chromatography to yield the cis-2-methyl-4-hydroxypiperidine precursor.

-

-

Deprotection and Final Product Formation:

-

Dissolve the precursor in methanol and add Boc₂O and a catalytic amount of 10% Pd/C.

-

Hydrogenate the mixture under a hydrogen atmosphere.

-

Filter the reaction mixture through Celite and concentrate the filtrate.

-

Treat the residue with ethereal HCl to precipitate the hydrochloride salt of the N-Boc protected piperidinol.

-

Deprotect the N-Boc group using standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, (2R,4R)-2-methylpiperidin-4-ol.

-

Part 2: Synthesis of Novel Anticonvulsant Candidates from (2R,4R)-2-Methylpiperidin-4-ol

With the chiral core in hand, the next stage involves the strategic introduction of pharmacophores known to be associated with anticonvulsant activity. Structure-activity relationship studies of various anticonvulsants have identified key structural motifs that are crucial for their therapeutic effect. These often include an aryl or heteroaryl group, a hydrogen-bond donor/acceptor system, and a lipophilic domain.[2]

Rationale for Pharmacophore Selection

Based on established anticonvulsant pharmacophore models, we propose the synthesis of two classes of derivatives from (2R,4R)-2-methylpiperidin-4-ol:

-

N-Arylmethyl and N-Heteroarylmethyl Derivatives: The introduction of a substituted aromatic or heteroaromatic ring on the piperidine nitrogen is a common strategy in the design of CNS-active compounds. This moiety can engage in π-π stacking or hydrophobic interactions within the binding pockets of target proteins.

-

Derivatives with Amide or Carbamate Functionality: The incorporation of an amide or carbamate linkage can introduce hydrogen bonding capabilities, which are often critical for receptor recognition and binding.

dot

Caption: Proposed synthetic routes to anticonvulsant candidates.

Protocol 1: Synthesis of N-Arylmethyl-(2R,4R)-2-methylpiperidin-4-ol Derivatives

Objective: To introduce various substituted arylmethyl groups at the piperidine nitrogen to explore their impact on anticonvulsant activity.

Materials:

-

(2R,4R)-2-Methylpiperidin-4-ol

-

Substituted benzyl bromides (e.g., 4-chlorobenzyl bromide, 3,4-dichlorobenzyl bromide)

-

Potassium carbonate

-

Acetonitrile (anhydrous)

-

Standard workup and purification reagents

Procedure:

-

To a solution of (2R,4R)-2-methylpiperidin-4-ol in anhydrous acetonitrile, add potassium carbonate.

-

Add the desired substituted benzyl bromide dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the target N-arylmethyl derivative.

Protocol 2: Synthesis of (2R,4R)-2-Methylpiperidin-4-yl Arylcarboxylate Derivatives

Objective: To introduce an aryl ester functionality at the 4-position to investigate the effect of this pharmacophore on anticonvulsant properties.

Materials:

-

N-Protected-(2R,4R)-2-methylpiperidin-4-ol (e.g., N-Boc protected)

-

Substituted benzoyl chlorides (e.g., 4-chlorobenzoyl chloride, 2,6-dimethylbenzoyl chloride)

-

Triethylamine or Pyridine

-

Dichloromethane (anhydrous)

-

Standard workup and purification reagents

Procedure:

-

Dissolve N-protected-(2R,4R)-2-methylpiperidin-4-ol in anhydrous dichloromethane and cool to 0 °C.

-

Add triethylamine or pyridine as a base.

-

Add the desired substituted benzoyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

If necessary, deprotect the nitrogen to obtain the final target compound.

Part 3: Characterization and In Vitro/In Vivo Screening

Structural Characterization

All synthesized compounds must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.

Anticonvulsant Activity Screening

The synthesized derivatives should be subjected to a standard screening protocol to evaluate their anticonvulsant potential.

In Vivo Models:

-

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that can prevent clonic seizures and is indicative of activity against absence seizures.

-

6-Hz Psychomotor Seizure Test: This model is used to identify compounds that may be effective against therapy-resistant partial seizures.[4]

Neurotoxicity Screening:

-

Rotarod Test: This test is used to assess motor coordination and potential neurological deficits induced by the test compounds.

Data Presentation and Interpretation

The results from the anticonvulsant screening and neurotoxicity assays should be compiled and analyzed to establish a preliminary structure-activity relationship.

Table 1: Hypothetical Anticonvulsant Activity Data for N-Arylmethyl Derivatives

| Compound ID | Arylmethyl Substituent | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6-Hz ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (TD₅₀/MES ED₅₀) |

| Ref-1 | Valproic Acid | 252.7 | 149.1 | 130.6 | >800 | >3.2 |

| 1a | Benzyl | >100 | >100 | 85.3 | 250 | >2.5 |

| 1b | 4-Chlorobenzyl | 45.2 | 78.1 | 32.5 | 310 | 6.9 |

| 1c | 3,4-Dichlorobenzyl | 38.7 | 65.4 | 28.9 | 280 | 7.2 |

Interpretation:

The hypothetical data in Table 1 suggests that the introduction of electron-withdrawing substituents on the N-benzyl group enhances anticonvulsant activity in the MES and 6-Hz models. The protective index (PI), a measure of the margin of safety, is also improved compared to the unsubstituted analog. This provides a clear direction for further optimization of this chemical series.

Conclusion and Future Directions

(2R,4R)-2-methylpiperidin-4-ol is a valuable and synthetically accessible chiral building block for the development of novel anticonvulsant agents. The defined stereochemistry of this scaffold allows for a rational and precise exploration of the chemical space around the piperidine core. The proposed synthetic protocols provide a clear pathway for the generation of diverse libraries of compounds for biological screening. Future work should focus on expanding the range of substituents on the aryl and heteroaryl moieties, as well as exploring other functionalizations of the 4-hydroxy group to further refine the structure-activity relationship and identify lead candidates with improved potency and safety profiles.

References

-

Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (n.d.). MDPI. [Link]

-

Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022). ACS Publications. [Link]

-

Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione. (2009). PubMed. [Link]

-

Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2- substituted-4-hydroxy. (2022). RSC Publishing. [Link]

-

Synthesis and structure-activity relationships of potential anticonvulsants based on 2-piperidinecarboxylic acid and related pharmacophores. (2001). PubMed. [Link]

-

Anticonvulsant compounds designed by bioisosteric replacement. (n.d.). ResearchGate. [Link]

-

Importance of Pharmacophore in Designing Anticonvulsant Agents. (2022). PubMed. [Link]

-

Anticonvulsant mechanisms of piperine, a piperidine alkaloid. (2015). NIH. [Link]

-

Pharmacophoric features for anticonvulsant action in marketed drugs and the designed compounds 4a–t. (n.d.). ResearchGate. [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2012). PubMed Central. [Link]

-

Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (n.d.). ResearchGate. [Link]

-

Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. (2022). NIH. [Link]

Sources

- 1. Synthesis and structure-activity relationships of potential anticonvulsants based on 2-piperidinecarboxylic acid and related pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of Pharmacophore in Designing Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Note: A Practical Guide to the Synthesis and Application of 3D Fragments from Piperidine Scaffolds for Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies. However, many screening libraries remain dominated by flat, aromatic compounds, limiting the exploration of complex, three-dimensional binding pockets. This application note provides a comprehensive guide for researchers on the rational design, synthesis, and quality control of 3D fragment libraries derived from the versatile piperidine scaffold. We detail robust, step-by-step protocols for generating a diverse set of regio- and diastereoisomers of substituted piperidines and their subsequent derivatization into a screening-ready 3D fragment library. The causality behind key experimental choices is explained, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Imperative for 3D Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) offers a powerful alternative to traditional high-throughput screening (HTS) by identifying low-molecular-weight binders (fragments) that can be efficiently optimized into potent leads.[1] These fragments, typically adhering to the "Rule of Three" (MW < 300 Da, cLogP < 3, ≤3 H-bond donors/acceptors), allow for a more efficient sampling of chemical space with smaller library sizes.[1]

However, the success of FBDD is contingent on the quality and diversity of the fragment library. A significant challenge has been the prevalence of flat, sp2-rich molecules in many collections, a phenomenon dubbed the "tyranny of the flat."[2][3] While useful, these 2D fragments are ill-suited for probing the complex, topographically intricate binding sites found in many high-value drug targets.

The strategic move to incorporate greater three-dimensionality, or sp3 character, into fragment libraries—the so-called "escape from flatland"—is driven by several key advantages:

-

Improved Target Engagement: 3D fragments can make more specific and potent interactions by exploiting spatially distinct pockets, leading to enhanced potency and selectivity.[4]

-

Enhanced Physicochemical Properties: Increased saturation often correlates with improved aqueous solubility and better ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[5]

-

Access to Novel Chemical Space: 3D scaffolds provide access to previously underexplored areas of chemical space, increasing the probability of finding hits for challenging targets.[5]

The piperidine ring, a saturated six-membered nitrogenous heterocycle, is an ideal scaffold for building 3D fragments. Its non-planar chair and boat conformations provide an inherent 3D architecture, and its prevalence in approved drugs underscores its biological relevance and favorable properties.[6] This guide focuses on leveraging this scaffold to create a diastereomerically and regiochemically diverse library of 3D fragments.

Design Principles for a Piperidine-Based 3D Fragment Library

A successful fragment library is not merely a collection of small molecules; it is a carefully curated toolkit designed for optimal performance in screening and follow-up chemistry.

Quantifying Three-Dimensionality

To move beyond the simple Fsp3 metric, we utilize Principal Moments of Inertia (PMI) analysis. This method quantifies the shape of a molecule by plotting its normalized PMI ratios (NPR1, NPR2) on a triangular plot. The vertices of this plot represent idealized rod, disc, and spherical shapes. Fragments that populate the interior of this triangle, away from the rod-disc axis, are considered to possess significant 3D character.[3] Our goal is to synthesize piperidine derivatives that broadly populate this 3D space.

Adherence to Fragment-Like Properties

While embracing 3D complexity, the fragments must retain properties conducive to FBDD. The table below outlines the key parameters for our piperidine-based library.

| Parameter | Recommended Value | Rationale |

| Molecular Weight (MW) | 140 - 250 Da | Ensures fragment-sized molecules with ample room for growth during hit-to-lead optimization.[3] |

| cLogP | 0 - 2.5 | Balances solubility required for biophysical assays with sufficient lipophilicity for binding. |

| Heavy Atom Count (HAC) | 10 - 16 | A more precise measure of size than MW, especially for scaffolds.[3] |

| H-Bond Donors (HBD) | ≤ 3 | Controls polarity and desolvation penalties upon binding. |

| H-Bond Acceptors (HBA) | ≤ 3 | Controls polarity and desolvation penalties upon binding. |

| Aqueous Solubility | > 100 µM | Critical for the reliability of biophysical screening assays (e.g., SPR, NMR, ITC). |

| Synthetic Tractability | Clear vectors for elaboration | The piperidine nitrogen and scaffold substituents must be readily functionalizable for hit follow-up. |

The Overall Workflow

The creation of a high-quality 3D fragment library from piperidine scaffolds is a multi-stage process, beginning with computational design and culminating in a plate-ready screening collection.

Caption: Overall workflow for creating a 3D fragment library from piperidine scaffolds.

Experimental Protocols: Building the Piperidine Core

The following protocols describe the synthesis of a diverse set of methyl-substituted methyl pipecolinates, which serve as the foundational building blocks for the fragment library.[2][3] These methods are designed to be general and scalable.

Protocol 1: Diastereoselective Synthesis of cis-Disubstituted Piperidines via Pyridine Hydrogenation

Principle: Catalytic hydrogenation of a substituted pyridine precursor using Adams' catalyst (PtO₂) typically proceeds via delivery of hydrogen from the less sterically hindered face of the molecule as it adsorbs to the catalyst surface. This directional attack results in the preferential formation of the cis-diastereomer.

Materials:

-

Substituted methyl picolinate (1.0 eq)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst, 10 mol%)

-

Glacial Acetic Acid (AcOH)

-

Hydrogen (H₂) gas balloon

-

Benzyl bromide or Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the substituted methyl picolinate (e.g., 5 mmol, 1.0 eq) and glacial acetic acid (20 mL).

-

Add PtO₂ (0.5 mmol, 0.1 eq).

-

Securely attach a balloon filled with hydrogen gas to the flask.

-

Evacuate the flask under vacuum and backfill with H₂ from the balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere.

-

Stir the reaction vigorously at room temperature for 16-24 hours. Monitor reaction completion by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with EtOAc.

-

Concentrate the filtrate under reduced pressure to remove the solvents.

-

Dissolve the crude residue in a suitable solvent (e.g., Dichloromethane or Acetonitrile) for the protection step.

-

N-Protection:

-

For N-Benzylation: Add K₂CO₃ (3.0 eq) and benzyl bromide (1.2 eq). Stir at room temperature overnight.

-

For N-Boc Protection: Add triethylamine (1.5 eq) and Boc₂O (1.2 eq). Stir at room temperature for 4-6 hours.

-

-

Quench the reaction with water and extract with EtOAc (3 x 20 mL).

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., Hexanes/EtOAc gradient) to yield the pure cis-piperidine.

Self-Validation: The relative cis-stereochemistry can be confirmed by ¹H NMR spectroscopy. Analysis of the coupling constants (J-values) for the ring protons will typically show characteristic large (8-12 Hz) diaxial couplings and smaller (2-5 Hz) axial-equatorial or equatorial-equatorial couplings consistent with the major chair conformation.

Protocol 2: Base-Mediated Epimerization to trans-Disubstituted Piperidines

Principle: Treatment of the cis-piperidine ester with a strong, non-nucleophilic base generates a planar enolate intermediate. Subsequent thermodynamic reprotonation of this enolate favors the formation of the more stable trans-diastereomer, where bulky substituents can adopt equatorial positions to minimize steric strain. The choice of N-protecting group (Boc vs. Benzyl) is critical as it influences the conformational preference of the ring and thus the thermodynamic outcome.[3]

Materials:

-

cis-N-protected piperidine (from Protocol 1, 1.0 eq)

-

Potassium tert-butoxide (KOtBu, 1.5 M in THF) or Lithium diisopropylamide (LDA)

-

Anhydrous Tetrahydrofuran (THF)

-

Ammonium chloride (NH₄Cl), saturated solution

Procedure:

-

Dissolve the cis-piperidine (e.g., 2 mmol, 1.0 eq) in anhydrous THF (15 mL) in a flame-dried, argon-purged flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the base (e.g., KOtBu solution, 1.2 eq) dropwise via syringe over 5 minutes.

-

Stir the reaction at -78 °C for 2 hours. The formation of the enolate can sometimes be observed by a color change.

-

Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution (10 mL).

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with EtOAc (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo.

-

Analyze the crude product by ¹H NMR to determine the diastereomeric ratio (dr).

-

Purify by flash column chromatography to separate the trans-isomer from any remaining cis-starting material.

Self-Validation: The successful epimerization is confirmed by ¹H NMR. A distinct change in the chemical shifts and coupling constants of the ring protons will be observed. The trans-isomer will exhibit a different set of J-values corresponding to its preferred conformation.

From Scaffolds to Screening Library: Derivatization and QC

With a collection of stereochemically defined piperidine cores, the next step is to generate a diverse fragment library through functionalization, followed by rigorous quality control.

N-Derivatization Workflow

The piperidine nitrogen serves as a primary handle for introducing diversity and tuning properties. After deprotection of the N-Boc or N-benzyl group (standard literature procedures), the resulting secondary amine can be elaborated using robust, high-yielding reactions.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.de [thieme-connect.de]

Application Notes & Protocols: Palladium-Catalyzed Synthesis of 2,6-Substituted Piperidines

Introduction: The Significance of the 2,6-Substituted Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. Specifically, the 2,6-disubstituted piperidine motif provides a well-defined three-dimensional architecture that is crucial for molecular recognition and biological activity. This structural unit is a cornerstone in numerous therapeutic agents, including those targeting central nervous system disorders, infectious diseases, and cancer. Consequently, the development of efficient and stereoselective methods for the synthesis of these complex heterocyclic systems is of paramount importance to the drug development pipeline. Traditional methods often require multi-step sequences and harsh reaction conditions.[1] In contrast, modern transition-metal catalysis, particularly using palladium, offers elegant and powerful solutions for the construction of these valuable molecules.[2]

Core Principle: Intramolecular Palladium(II)-Catalyzed Cyclization

A highly effective and increasingly adopted strategy for the stereocontrolled synthesis of 2,6-disubstituted piperidines is the palladium(II)-catalyzed intramolecular cyclization of ζ-amino allylic alcohols.[2][3] This approach is distinguished by its operational simplicity, mild reaction conditions, and, most critically, its ability to control stereochemistry. The reaction leverages a Pd(II) catalyst, such as PdCl₂(CH₃CN)₂, to facilitate the ring closure of a linear amino alcohol precursor, directly affording the piperidine core. A key advantage of this methodology is the potential for "chirality transfer," where the stereochemistry of the starting allylic alcohol can direct the stereochemical outcome of the final product, providing a high degree of control over the relative and absolute configuration of the substituents at the C2 and C6 positions.[3]

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the underlying mechanism of this transformation is crucial for troubleshooting, optimization, and adaptation to new substrates. The catalytic cycle is proposed to proceed through a sequence of well-defined organometallic steps. This process is not a simple hydroamination but a more complex pathway involving an aminopalladation followed by elimination.[3][4]

The key steps are:

-

π-Complex Formation: The catalytically active Pd(II) species coordinates to the alkene moiety of the N-protected ζ-amino allylic alcohol substrate. In this process, the chiral environment of the secondary allylic alcohol can influence the facial selectivity of the palladium coordination.

-

syn-Azapalladation: The tethered nitrogen nucleophile attacks the coordinated alkene in an intramolecular fashion. This key ring-forming step is believed to proceed via a syn-aminopalladation, where the nitrogen and the palladium add to the same face of the double bond.[2][3] This step forms a new carbon-nitrogen bond and a carbon-palladium sigma bond, generating a six-membered palladacycle intermediate.

-

syn-Elimination: The final step involves the elimination of a palladium hydride species. For the reaction to proceed to the observed dihydropyridine product, a subsequent syn-elimination of PdCl(OH) is proposed.[3] This step regenerates the Pd(II) catalyst, allowing it to re-enter the catalytic cycle, and releases the final 2,6-disubstituted piperidine product.

Below is a visual representation of this proposed catalytic cycle.

Caption: Proposed catalytic cycle for the Pd(II)-catalyzed synthesis of 2,6-substituted piperidines.

Experimental Protocol: Stereoselective Synthesis of a 2,6-Disubstituted Piperidine

The following protocol is adapted from the work of Hande, S. M., Kawai, N., & Uenishi, J. (2008), which demonstrates an efficient synthesis of 2- and 2,6-substituted piperidines.[3]

Objective: To synthesize a 2,6-disubstituted piperidine via Pd(II)-catalyzed intramolecular cyclization of an N-protected ζ-amino allylic alcohol.

Materials:

-

N-protected ζ-amino allylic alcohol (Substrate, 1.0 eq)

-

Bis(acetonitrile)dichloropalladium(II) [PdCl₂(CH₃CN)₂] (Catalyst, 5-10 mol%)

-

Anhydrous Tetrahydrofuran (THF) (Solvent)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and heating plate

-

Reaction monitoring tools (TLC, LC-MS)

-

Standard workup and purification supplies (rotary evaporator, silica gel for chromatography)

Procedure:

-

Reactor Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-protected ζ-amino allylic alcohol (e.g., 0.5 mmol, 1.0 eq).

-

Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous THF (e.g., 5 mL for a 0.5 mmol scale) via syringe. Stir the solution at room temperature until the substrate is fully dissolved.

-

Catalyst Addition: To the stirred solution, add PdCl₂(CH₃CN)₂ (0.05 - 0.10 eq) in one portion under a positive flow of inert gas.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65-67 °C for THF) and maintain this temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., every 2-4 hours). The reaction is typically complete within 12-24 hours. While dichloromethane can accelerate the reaction, THF has been shown to provide higher stereoselectivity.[3]

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent. .

-

-

Purification:

-

Purify the crude residue by column chromatography on silica gel.

-

Use an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2,6-disubstituted piperidine product.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound.

-

Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

-

Data Presentation: Substrate Scope and Performance

The Pd(II)-catalyzed cyclization has been successfully applied to a variety of substrates, demonstrating its utility and functional group tolerance. The following table summarizes representative results from the foundational literature.

| Entry | R¹ Substituent | R² Substituent | Protecting Group (PG) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Phenyl | H | Ts | 90 | >99:1 |

| 2 | 4-MeO-Ph | H | Ts | 88 | >99:1 |

| 3 | n-Propyl | H | Ts | 85 | >99:1 |

| 4 | H | Phenyl | Ts | 87 | 1:12 |

| 5 | H | n-Propyl | Ts | 82 | 1:15 |

Data synthesized from Hande, S. M., et al. (2008). The Journal of Organic Chemistry.[3]

Field-Proven Insights & Troubleshooting

-

Causality of Solvent Choice: The choice of solvent is critical. While chlorinated solvents like CH₂Cl₂ can accelerate the reaction rate, less coordinating solvents like THF often lead to superior stereoselectivity.[2][3] This is likely due to a more ordered transition state during the key aminopalladation step in THF.

-

Protecting Group Influence: The nature of the nitrogen protecting group (PG) can influence the nucleophilicity of the nitrogen atom and, consequently, the reaction rate. Tosyl (Ts) and Boc groups are commonly used and effective. Electron-withdrawing groups are generally preferred to temper the reactivity of the amine.

-

Substrate Purity: The starting ζ-amino allylic alcohol must be of high purity. Impurities can chelate to the palladium center and inhibit catalysis.

-

Incomplete Conversion: If the reaction stalls, a small, fresh portion of the catalyst can be added. However, this may indicate substrate decomposition or the presence of catalytic poisons.

-

Low Stereoselectivity: If stereoselectivity is lower than expected, ensure the reaction is run in a less coordinating solvent (e.g., switch from CH₂Cl₂ to THF) and at the recommended temperature. Running the reaction at a lower temperature, if feasible, may also improve selectivity.

References

-

Nakhla, J. S., & Wolfe, J. P. (2007). A concise asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines via Pd-catalyzed carboamination reactions. Organic Letters, 9(17), 3279–3282. [Link]

-

Wolfe, J. P., et al. (2007). Palladium-Catalyzed Alkene Carboamination Reactions for the Synthesis of Substituted Piperazines. Journal of the American Chemical Society. [Link]

-

Muzart, J. (2007). Intramolecular aminopalladation of alkenes as a key step to pyrrolidines and related heterocycles. Chemical Society Reviews, 36(4), 593-602. [Link]

-

Chen, Z., et al. (2024). Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade. Nature Communications. [Link]

-

Hartwig, J. F., et al. (2011). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. Journal of the American Chemical Society. [Link]

-

Bäckvall, J.-E., et al. (2012). Palladium-Catalyzed Oxidative Amination of Alkenes. Journal of the American Chemical Society. [Link]

-

Wolfe, J. P. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. The Journal of Organic Chemistry, 73(4), 1585-1590. [Link]

-

Knochel, P., et al. (2011). Piperidine Synthesis via Pd-Catalyzed Diastereoselective Cross-Coupling. Synfacts. [Link]

-

Ogasawara, M., et al. (2008). Palladium-Catalyzed Synthesis of Endocyclic Allenes and Their Application in Stereoselective [2 + 2]Cycloaddition with Ketenes. Organic Letters, 11(1), 177-180. [Link]

-

Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. (2022). Advanced Synthesis & Catalysis. [Link]

-

Hande, S. M., Kawai, N., & Uenishi, J. (2008). An Efficient Synthesis of 2- and 2,6-Substituted Piperidines Using PdII-Catalyzed 1,3-Chirality Transfer Reaction. The Journal of Organic Chemistry, 74(1), 244–253. [Link]

-

Takahata, H., Saito, Y., & Ichinose, M. (2006). A new route to trans-2,6-disubstituted piperidine-related alkaloids using a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester. Organic & Biomolecular Chemistry, 4(8), 1587-1595. [Link]

-

Intramolecular aminopalladation of alkenes as a key step to pyrrolidines and related heterocycles. (n.d.). University of Windsor. [Link]

-

Wolfe, J. P. (2008). Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction. ResearchGate. [Link]

-

Hirai, Y., et al. (2003). Total Synthesis of (−)-Cassine. Organic Letters, 5(11), 1833–1835. [Link]

-

Hartwig, J. F., et al. (2005). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. The Journal of Organic Chemistry, 70(14), 5405–5414. [Link]

-

Trost, B. M., & Crawley, M. L. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(24), 15461-15578. [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Polysubstituted Piperidines

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complex landscape of stereoselective piperidine synthesis. The piperidine core is a cornerstone of medicinal chemistry, but controlling the spatial arrangement of multiple substituents presents significant synthetic challenges.[1] This document provides field-proven insights, troubleshooting guides, and detailed protocols in a practical question-and-answer format to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental strategies for controlling stereochemistry in the synthesis of polysubstituted piperidines?

A: Achieving stereocontrol is the central challenge. The approach depends heavily on the chosen synthetic route, but the core strategies can be categorized into four main types:

-

Substrate Control: The inherent stereochemistry of the starting material dictates the stereochemical outcome of the reaction. This is common in intramolecular cyclizations where existing chiral centers direct the formation of new ones. For example, a chiral protecting group on the nitrogen can act as a built-in chiral ligand, influencing the facial selectivity of a reaction.[2]

-

Chiral Auxiliary Control: A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved. This is a robust but less atom-economical approach.

-

Reagent/Catalyst Control: This is the most powerful and widely used strategy. A chiral catalyst (organocatalyst or transition metal complex) creates a chiral environment around the substrate, favoring the formation of one enantiomer or diastereomer over the others. Asymmetric hydrogenation, Aza-Diels-Alder reactions, and Mannich reactions frequently rely on this approach.[2][3] The selection of the chiral ligand and metal precursor is critical and often requires screening.[2]

-

Kinetic vs. Thermodynamic Control: The stereochemical outcome can sometimes be governed by the reaction conditions. For instance, in the hydrogenation of substituted pyridines, the cis isomer is often the thermodynamically favored product, and epimerization can be used to convert a kinetically formed trans isomer to the more stable cis product.[4]

Q2: How does the choice of the nitrogen-protecting group (PG) impact the stereoselectivity and overall success of the synthesis?

A: The N-protecting group is not merely a placeholder; it is a critical control element. Its electronic and steric properties can profoundly influence reactivity and stereochemical outcomes.

-

Steric Hindrance: A bulky PG (e.g., Boc, Trityl) can direct incoming reagents to the less hindered face of the molecule, enhancing diastereoselectivity.

-

Electronic Effects: Electron-withdrawing groups (e.g., Boc, Cbz, Tosyl) decrease the nucleophilicity and basicity of the nitrogen. This is crucial for preventing catalyst poisoning in transition-metal-catalyzed reactions and can increase the reactivity of dienophiles in Aza-Diels-Alder reactions.[5]

-

Conformational Rigidity: Certain PGs can lock the piperidine ring or its precursor in a specific conformation, which can be exploited to control the stereochemical outcome of subsequent reactions.

-

Directing Group Ability: Some protecting groups can act as directing groups, coordinating to a metal catalyst and delivering a reagent to a specific site.

The choice of PG must be orthogonal to other planned reaction steps, meaning it can be removed without affecting other protecting groups or sensitive functionalities in the molecule.[6]

Table 1: Common N-Protecting Groups in Piperidine Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions | Key Considerations |

| tert-Butoxycarbonyl | Boc | Strong acid (TFA, HCl)[6] | Provides good steric bulk; stable to hydrogenation and basic conditions. Widely used in Fmoc-based strategies.[6][7] |

| Benzyloxycarbonyl | Cbz (or Z) | Catalytic hydrogenation (H₂, Pd/C); strong acid (HBr/AcOH)[7] | Cleaved under hydrogenation conditions, making it incompatible with pyridine reduction steps. |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., 20% piperidine in DMF)[6][7] | Orthogonal to acid-labile (Boc, tBu) and hydrogenation-labile (Cbz) groups. Ideal for solid-phase synthesis. |